molecular formula C23H28N4O3S2 B13354362 3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13354362
M. Wt: 472.6 g/mol
InChI Key: LAAMJSLYEVVAPE-UHFFFAOYSA-N
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Description

3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an adamantylsulfanyl group, a trimethoxyphenyl group, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, typically starting with the preparation of the triazolothiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The adamantylsulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trimethoxyphenyl group through a coupling reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features. Similar compounds include other triazolothiadiazoles and adamantyl-containing molecules, but the presence of both the adamantylsulfanyl and trimethoxyphenyl groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

3-(1-adamantylsulfanylmethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H28N4O3S2/c1-28-17-7-16(8-18(29-2)20(17)30-3)21-26-27-19(24-25-22(27)32-21)12-31-23-9-13-4-14(10-23)6-15(5-13)11-23/h7-8,13-15H,4-6,9-12H2,1-3H3

InChI Key

LAAMJSLYEVVAPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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